molecular formula C9H8N2O B1358200 3-cyano-N-methylbenzamide CAS No. 363186-09-8

3-cyano-N-methylbenzamide

Cat. No. B1358200
CAS RN: 363186-09-8
M. Wt: 160.17 g/mol
InChI Key: YMGRILKXIBCQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-methylbenzamide is a specialty product for proteomics research . It has an empirical formula of C9H8N2O and a molecular weight of 160.17 .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes 3-cyano-N-methylbenzamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-cyano-N-methylbenzamide is represented by the SMILES string N#CC1=CC=CC(C(NC)=O)=C1 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

3-cyano-N-methylbenzamide appears as a solid crystalline powder. It has a predicted density of 1.16 g/cm3 and a predicted refractive index of n20D 1.56 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-cyano-N-methylbenzamide: is a key precursor in the synthesis of various heterocyclic compounds. Its cyano and amide groups are reactive sites that can undergo cyclization reactions to form diverse heterocyclic frameworks. These frameworks are often found in pharmaceuticals and agrochemicals due to their biological activity .

Biological Activity Studies

This compound has been used in the study of biological activities, such as enzyme inhibition and receptor binding. The cyano group, in particular, can mimic the natural substrates of enzymes or the ligands of receptors, making 3-cyano-N-methylbenzamide a valuable tool in biochemical research .

Material Science

In material science, 3-cyano-N-methylbenzamide can be utilized to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal stability, rigidity, and other physical properties of the material .

Organic Synthesis

As an intermediate in organic synthesis, 3-cyano-N-methylbenzamide is involved in various carbon-carbon and carbon-nitrogen bond-forming reactions. Its versatility allows for the construction of complex organic molecules with potential applications in medicinal chemistry .

Proteomics Research

This compound is also a specialty product for proteomics research. It can be used to modify peptides and proteins, which is essential for understanding protein function and interaction in biological systems .

Chemical Intermediate

3-cyano-N-methylbenzamide: serves as a chemical intermediate in the production of more complex molecules. Its reactivity enables it to be a starting point for the synthesis of a wide range of chemical entities .

Analytical Chemistry

In analytical chemistry, derivatives of 3-cyano-N-methylbenzamide can be used as standards or reagents in chromatography and spectrometry. This aids in the quantification and identification of substances in complex mixtures .

Agricultural Chemistry

Lastly, in agricultural chemistry, 3-cyano-N-methylbenzamide derivatives can be explored for the development of new pesticides and herbicides. The cyano group’s reactivity can lead to compounds with specific modes of action against pests and weeds .

Safety And Hazards

The safety information for 3-cyano-N-methylbenzamide indicates that it has an acute oral toxicity (Acute Tox. 4 Oral) and can cause skin sensitization (Skin Sens. 1). It is classified as non-combustible solids (Storage Class Code 13) .

properties

IUPAC Name

3-cyano-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGRILKXIBCQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622010
Record name 3-Cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-methylbenzamide

CAS RN

363186-09-8
Record name 3-Cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 40% aqueous methylamine solution (20 ml) and THF (30 ml) was cooled to 5° C., and 3-cyanobenzoyl chloride (1.89 g) was slowly added. The mixture was stirred for one hr. The reaction mixture was extracted with ethyl acetate, and the organic layer was dried and concentrated. The residue was recrystallized from ethyl acetate to give the title compound (1.14 g) as colorless needle crystals.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-cyano-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-cyano-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-cyano-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
3-cyano-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-cyano-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.